5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride
Overview
Description
5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride is a compound that features a piperazine ring and a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of both piperazine and triazole moieties in its structure suggests a wide range of biological activities.
Preparation Methods
The synthesis of 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms the desired compound in a single step . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents are commonly used.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Scientific Research Applications
5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety increases water solubility and oral bioavailability, while the triazole ring can engage in hydrogen bonding with biological targets . This dual functionality allows the compound to modulate various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar compounds to 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride include:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic used for similar indications.
The uniqueness of this compound lies in its combination of piperazine and triazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.2ClH/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13;;/h9H,1-5H2,(H3,8,10,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQADCCBOSABGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NN2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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